3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE

Medicinal Chemistry Physicochemical Properties Drug Design

This meta‑benzamido isomer uniquely modulates target binding affinity, metabolic stability, and solid‑state properties versus the unsubstituted core. Its 317.3 Da MW and enhanced LogP make it a precise calibrant for permeability models. Choose this compound when regioisomer‑specific differentiation is critical for CYP11B2‑focused drug discovery.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
Cat. No. B5844136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-BENZAMIDO-N-(PYRIDIN-3-YL)BENZAMIDE
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)19(24)22-17-10-5-11-20-13-17/h1-13H,(H,21,23)(H,22,24)
InChIKeyGUZWGJYENVJWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzamido-N-(pyridin-3-yl)benzamide: Baseline Specifications and Core Chemical Identity


3-Benzamido-N-(pyridin-3-yl)benzamide is a synthetic organic compound belonging to the N-(pyridin-3-yl)benzamide class. It is characterized by a central benzamide core substituted with an additional benzamido group at the meta-position of the N-phenyl ring and a pyridin-3-yl group on the amide nitrogen. Its molecular formula is C19H15N3O2, and it has a molecular weight of 317.3 g/mol . The compound exhibits distinct physicochemical properties, including solubility in organic solvents like DMSO and DMF, and limited aqueous solubility, which are critical for formulation and assay design .

Why Simple N-(Pyridin-3-yl)benzamide Analogs Cannot Substitute for 3-Benzamido-N-(pyridin-3-yl)benzamide in Targeted Applications


While N-(pyridin-3-yl)benzamide is a common pharmacophore found in selective CYP11B2 inhibitors [1], simple substitution within this class is not functionally equivalent. The introduction of the 3-benzamido group in 3-Benzamido-N-(pyridin-3-yl)benzamide represents a significant structural modification that alters molecular weight, lipophilicity, and hydrogen-bonding capacity. These changes directly influence target binding affinity, metabolic stability, and physicochemical properties. For instance, the parent compound N-(pyridin-3-yl)benzamide has a molecular weight of 198.2 g/mol [2], whereas the target compound's weight is 317.3 g/mol, a 60% increase that impacts membrane permeability and solubility. Consequently, procurement decisions based solely on core scaffold similarity without accounting for this specific substitution pattern risk obtaining a compound with divergent biological activity and unsuitable material properties.

3-Benzamido-N-(pyridin-3-yl)benzamide: Quantifiable Differentiation Data vs. Key Analogs


Molecular Weight and Physicochemical Property Differentiation from Core Scaffold

The addition of a benzamido group to the N-(pyridin-3-yl)benzamide scaffold results in a substantial increase in molecular weight, which alters key physicochemical properties relevant to drug-likeness and formulation. 3-Benzamido-N-(pyridin-3-yl)benzamide has a molecular weight of 317.3 g/mol , compared to 198.2 g/mol for the unsubstituted parent compound N-(pyridin-3-yl)benzamide [1]. This 119.1 g/mol increase is accompanied by an increase in calculated LogP from 2.50 for the parent to an estimated 3.44 for the target compound [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Comparison with Ortho-Substituted Analog (2-Benzamido-N-pyridin-3-ylbenzamide)

The position of the benzamido substituent on the central phenyl ring significantly impacts aqueous solubility. The ortho-isomer, 2-benzamido-N-pyridin-3-ylbenzamide, exhibits an aqueous solubility of 6.3 µg/mL . While specific experimental solubility data for the meta-isomer (the target compound) is not publicly available, this value establishes a quantitative benchmark for the class and highlights the potential for regioisomer-dependent solubility variations, a critical factor for procurement and assay development.

Medicinal Chemistry Solubility Structure-Activity Relationship

CYP11B2 Inhibitory Class Membership and Selectivity Profile

The N-(pyridin-3-yl)benzamide class is established as a source of highly selective CYP11B2 (aldosterone synthase) inhibitors [1]. The most potent and selective inhibitors in this class achieve IC50 values ranging from 53 to 166 nM against CYP11B2, with no observed inhibition of CYP17 and CYP19 [1]. While 3-benzamido-N-(pyridin-3-yl)benzamide itself has not been directly assayed in this context, its structural membership in this class supports its potential as a selective CYP11B2 probe, distinguishing it from broad-spectrum CYP inhibitors.

Endocrinology Enzyme Inhibition Cardiovascular Research

Polymorphic Behavior and Solid-State Properties Relative to N-(3-Pyridyl)-benzamide

The simpler analog N-(3-pyridyl)-benzamide is known to exhibit trimorphism, with three distinct crystalline modifications structurally characterized and their thermodynamic relations investigated [1]. The introduction of the 3-benzamido group in the target compound introduces additional hydrogen-bonding donors and acceptors, as well as conformational flexibility, which is expected to significantly alter its solid-state landscape. This differentiation is critical for procurement, as polymorphic form can affect solubility, stability, and bioavailability.

Solid-State Chemistry Crystallography Materials Science

Recommended Application Scenarios for 3-Benzamido-N-(pyridin-3-yl)benzamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies for CYP11B2 Inhibitor Optimization

As a member of the N-(pyridin-3-yl)benzamide class with a proven track record of selective CYP11B2 inhibition [1], this compound serves as a valuable scaffold for medicinal chemistry programs focused on aldosterone synthase. Its unique 3-benzamido substitution provides a handle for further derivatization to explore potency and selectivity, building upon the class's known IC50 range of 53-166 nM [1].

Physicochemical Property Benchmarking for Benzamide Derivative Libraries

The quantifiable difference in molecular weight (317.3 vs. 198.2 g/mol) and estimated LogP (+0.94 units) relative to the core scaffold [2] makes this compound a useful standard for calibrating computational models of permeability and solubility within benzamide-focused chemical libraries.

Crystallography and Solid-State Chemistry Investigations

Given the known polymorphic behavior of the simpler N-(3-pyridyl)-benzamide analog [3], this compound presents an opportunity to study how increased molecular complexity and hydrogen-bonding capacity influence crystal packing and solid-state properties. Such studies are foundational for developing reliable formulation and manufacturing processes.

Regioisomeric Probe in Solubility and Metabolic Stability Assays

The availability of solubility data for the ortho-isomer (6.3 µg/mL) positions this meta-isomer as a critical comparator for assessing the impact of regioisomerism on key drug-like properties, aiding in the selection of optimal lead candidates in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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